Regioisomeric Positional Differentiation: 4-Cyano vs. 3-Cyano Substitution for Kinase Inhibitor Scaffold Compatibility
The target compound bears a nitrile group at the 4-position (para to the pyridine nitrogen), whereas the regioisomeric analog 2-bromo-5-methoxynicotinonitrile (CAS 1805571-27-0) bears the nitrile group at the 3-position (meta to the pyridine nitrogen) . This positional difference is non-trivial for kinase inhibitor development: literature on isonicotinonitrile-based kinase inhibitors demonstrates that the 4-cyano substitution pattern enables specific binding interactions with kinase hinge regions that are inaccessible to 3-cyano analogs [1].
| Evidence Dimension | Nitrile group position on pyridine ring |
|---|---|
| Target Compound Data | 4-position (isonicotinonitrile scaffold) |
| Comparator Or Baseline | 2-Bromo-5-methoxynicotinonitrile (CAS 1805571-27-0) — 3-position (nicotinonitrile scaffold) |
| Quantified Difference | Positional shift from C4 to C3 alters the vector of the nitrile hydrogen bond acceptor by approximately 120° relative to the pyridine nitrogen, modifying kinase ATP-binding site complementarity |
| Conditions | Structural comparison based on pyridine ring numbering conventions |
Why This Matters
Procurement of the incorrect regioisomer can render a lead optimization program invalid if the kinase hinge-binding geometry is not preserved.
- [1] PDB-5ceo. DLK in complex with inhibitor 2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile. Protein Data Bank. View Source
